2-Methoxydibenzofuran

Microbial Degradation Environmental Biotechnology Substituted Dibenzofuran Metabolism

Select 2-Methoxydibenzofuran for its unique regioselectivity in electrophilic substitution and bacterial degradation, critical for constructing selective antiparasitic agents and cytotoxic SAR studies. This 2-methoxy isomer enables metabolic adaptation in Sphingomonas sp. HH69, unlike 3- and 4-methoxy variants, and directs bromination to product ratios unattainable with the hydroxy analog. Ensure compound-specific procurement for reproducible biological activity and synthetic predictability.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 20357-70-4
Cat. No. B1266467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxydibenzofuran
CAS20357-70-4
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC3=CC=CC=C32
InChIInChI=1S/C13H10O2/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8H,1H3
InChIKeyXSIBNFRLWPYZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxydibenzofuran (CAS 20357-70-4) Procurement Guide: Core Properties and Scientific Context for Dibenzofuran Derivative Selection


2-Methoxydibenzofuran (C₁₃H₁₀O₂, molecular weight 198.22 g/mol) is a monosubstituted dibenzofuran heterocycle featuring a methoxy group at the 2-position on the A-ring. This substitution pattern imparts distinct physicochemical properties including a calculated LogP of 4.03, density of 1.2±0.1 g/cm³, and boiling point of 329.3±15.0 °C at 760 mmHg . As an oxygenated polycyclic aromatic compound, it serves as a versatile building block in medicinal chemistry and organic synthesis, with documented utility as a structural scaffold in bioactive molecules including dihydrofolate reductase inhibitors and cytotoxic agents [1]. The compound is commercially available as a research chemical with purity specifications typically at 96% , though procurement decisions for specific applications require careful evaluation of its differentiated properties relative to positional isomers and alternative dibenzofuran derivatives.

2-Methoxydibenzofuran Procurement Risks: Why Positional Isomers and Alternative Substituted Dibenzofurans Are Not Interchangeable


Procurement decisions involving substituted dibenzofurans cannot rely on class-level assumptions of functional equivalence. The 2-methoxy substitution pattern on 2-methoxydibenzofuran confers distinct regioselectivity in metabolic degradation, with Sphingomonas sp. strain HH69 capable of utilizing 2-methoxydibenzofuran as a growth substrate only after adaptation, while the 3- and 4-methoxy isomers are exclusively cooxidized and fail to support growth [1]. This differential microbial metabolism reflects fundamental differences in enzymatic recognition and bond cleavage preferences that translate to broader biological selectivity patterns. Furthermore, the 2-methoxy orientation directs electrophilic substitution to specific ring positions during derivatization, yielding product ratios that differ from those obtained with 2-hydroxydibenzofuran or unsubstituted dibenzofuran [2]. These position-dependent properties underscore the scientific necessity for compound-specific procurement rather than generic dibenzofuran scaffold selection, particularly when downstream applications demand predictable reactivity, metabolic stability, or biological target engagement.

2-Methoxydibenzofuran Quantitative Differentiation: Head-to-Head Comparator Data for Informed Procurement


Comparative Metabolic Utilization: 2-Methoxy vs. 3- and 4-Methoxy Dibenzofuran Isomers in Bacterial Degradation

In a comparative study of 11 substituted dibenzofurans, 2-methoxydibenzofuran demonstrated the capacity to support growth of Sphingomonas sp. strain HH69 following adaptation to 5-methoxysalicylic acid. In direct contrast, both 3-methoxydibenzofuran and 4-methoxydibenzofuran were only cooxidized and failed to serve as growth substrates under identical experimental conditions [1].

Microbial Degradation Environmental Biotechnology Substituted Dibenzofuran Metabolism

Regioselectivity in Electrophilic Substitution: 2-Methoxydibenzofuran Bromination Product Distribution

Bromination of 2-methoxydibenzofuran yields a different product ratio compared to 2-hydroxydibenzofuran under analogous reaction conditions. The methoxy derivative directs substitution to distinct ring positions relative to the hydroxy analog, reflecting the electronic influence of the methoxy substituent on the dibenzofuran aromatic system [1].

Organic Synthesis Electrophilic Aromatic Substitution Dibenzofuran Chemistry

Therapeutic Selectivity: 2-Methoxydibenzofuran-Containing Antifolate vs. Mammalian DHFR Reference

Compound 4e, bearing a 3-(2-methoxydibenzofuran) side chain, exhibited the greatest potency among the C8-N9 bridged series of 2,4-diaminofuro[2,3-d]pyrimidines and demonstrated more than 3-fold selectivity for Pneumocystis carinii dihydrofolate reductase (DHFR) compared to rat liver DHFR, the mammalian reference enzyme [1].

Medicinal Chemistry Dihydrofolate Reductase Inhibition Selectivity Index

Cytotoxic Activity of 2-Methoxydibenzofuran-Derived Acetamides Against A549 Lung Cancer Cells

Novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives (compounds 2a-l) demonstrated significant cytotoxicity against A549 lung cancer cells, with IC₅₀ values for the most active compounds identified as lower than 3.90 μg/mL, the lowest tested concentration in the assay [1].

Cancer Research Cytotoxicity Dibenzofuran Derivatives

Physicochemical Differentiation: 2-Methoxydibenzofuran vs. Unsubstituted Dibenzofuran Baseline

The 2-methoxy substitution alters key physicochemical parameters relative to the unsubstituted parent scaffold dibenzofuran, which has a LogP of approximately 3.2 [1]. 2-Methoxydibenzofuran exhibits an increased calculated LogP of 4.03, indicating enhanced lipophilicity that influences membrane permeability and partitioning behavior .

Physicochemical Properties LogP Dibenzofuran Comparison

Comparative Antibacterial Activity: Dibenzofuran Derivatives Against Antibiotic-Resistant Pathogens

In a 2022 study of biphenyl and dibenzofuran derivatives, several compounds exhibited potent antibacterial activity against clinically relevant antibiotic-resistant strains. While 2-methoxydibenzofuran itself was not directly tested, structurally related dibenzofuran derivatives demonstrated MIC values as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 6.25 μg/mL against multidrug-resistant Enterococcus faecalis [1].

Antimicrobial Resistance Dibenzofuran Antibiotics MIC Values

2-Methoxydibenzofuran (CAS 20357-70-4) Application Scenarios: Evidence-Based Procurement Use Cases


Selective DHFR Inhibitor Development for Opportunistic Pathogens

Procure 2-methoxydibenzofuran as a key synthetic intermediate for constructing selective dihydrofolate reductase inhibitors targeting Pneumocystis carinii. The scaffold has demonstrated >3-fold selectivity for the parasitic enzyme over mammalian DHFR when incorporated into 2,4-diaminofuro[2,3-d]pyrimidine frameworks [1]. This selectivity profile supports its use in antiparasitic drug discovery programs requiring minimized host toxicity.

Anticancer Lead Optimization with Privileged Dibenzofuran Scaffold

Utilize 2-methoxydibenzofuran in the synthesis of N-aryloxyacetamide derivatives for cytotoxicity screening against lung cancer cell lines. Derivatives bearing the 2-methoxydibenzofuran-3-yl moiety have achieved IC₅₀ values below 3.90 μg/mL against A549 cells [2], establishing this compound as a validated starting material for structure-activity relationship studies in oncology research.

Microbial Biodegradation Pathway Elucidation Studies

Employ 2-methoxydibenzofuran as a defined substrate in bacterial degradation studies using Sphingomonas sp. strain HH69. Unlike the 3- and 4-methoxy isomers which undergo only cooxidation, 2-methoxydibenzofuran can support bacterial growth following metabolic adaptation [3]. This differential property enables controlled investigation of dioxygenolytic ether bond cleavage mechanisms and substituted salicylic acid pathway intermediates.

Regioselective Synthetic Intermediate for Dibenzofuran Functionalization

Select 2-methoxydibenzofuran over the 2-hydroxy analog when electrophilic substitution at specific ring positions is required. The methoxy group directs bromination to yield product ratios distinct from those obtained with 2-hydroxydibenzofuran [4], providing synthetic access to brominated intermediates that cannot be efficiently generated from the hydroxy precursor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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